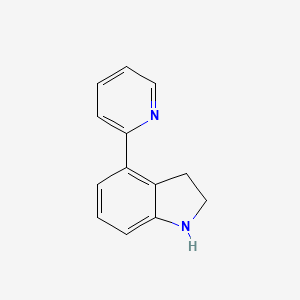

4-pyridin-2-yl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C13H12N2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

4-pyridin-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H12N2/c1-2-8-14-12(5-1)10-4-3-6-13-11(10)7-9-15-13/h1-6,8,15H,7,9H2 |

InChI Key |

PVSZCXZPTOBLTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C3=CC=CC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Crystallographic Insights

The crystal structures of related 2,3-dihydro-1H-indole derivatives (e.g., 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole and 1-benzenesulfonyl-2-methyl-3-[(thiophen-2-yl)carbonyl]-2,3-dihydro-1H-indole) reveal key trends:

- Dihedral Angles : Substituents at the 3-position (e.g., nitrobenzoyl vs. thiophenecarbonyl) influence the orientation of the sulfonyl-bound phenyl ring relative to the indole core. Dihedral angles near 88° indicate near-orthogonal arrangements, which may impact molecular packing and solubility .

- Hydrogen Bonding : Intramolecular C-H⋯O bonds generate S(6) ring motifs, while intermolecular interactions (e.g., C-H⋯O/S) form larger ring motifs (e.g., R44(18) or R22(12)), affecting crystallinity and stability .

Table 1: Structural Comparison of 2,3-Dihydro-1H-indole Derivatives

Note: Data for 4-pyridin-2-yl-2,3-dihydro-1H-indole inferred from structural analogs.

Key Distinguishing Factors

Steric Profile : Smaller substituents (e.g., pyridinyl vs. benzenesulfonyl) may reduce steric hindrance, improving binding pocket compatibility.

Crystallographic Behavior : Unlike sulfonyl derivatives, the pyridinyl group may favor π-π stacking over orthogonal packing, altering solid-state properties .

Preparation Methods

Suzuki-Miyaura Coupling

The pyridin-2-yl group is introduced via Suzuki coupling between 4-bromo-2,3-dihydro-1H-indole and pyridin-2-ylboronic acid. Source specifies conditions:

Buchwald-Hartwig Amination

Alternative routes involve amination of halogenated precursors. Source details the coupling of 3-bromo-1-ethyl-1H-indole-2-carbaldehyde with benzamide derivatives:

-

Catalyst : Pd₂(dba)₃ (1 mol%)

-

Ligand : BINAP (0.25 mol%)

-

Base : K₃PO₄ (3 equiv)

-

Solvent : t-BuOH at 110°C for 6 hours

Cyclization Strategies

Cyclization of linear precursors offers a complementary route. Source demonstrates acid-catalyzed condensation, though applied to quinazolinones, which informs analogous indole syntheses.

Acid-Mediated Cyclization

Using p-TSA (para-toluenesulfonic acid) in acetonitrile under reflux (4 hours), intermediates cyclize to form the dihydroindole core. Yields remain moderate (33%) due to competing side reactions.

Base-Promoted Cyclization

Source reports K₂CO₃-mediated cyclization in t-BuOH at 110°C, achieving 58% yield for related pyrimidoindoles. Applied to 4-pyridin-2-yl derivatives, this method reduces byproduct formation compared to acidic conditions.

Reductive Amination and Hydrogenation

Reductive methods are critical for saturating the indole ring. Source alludes to nitro-group reductions using HCOONH₄ (ammonium formate) in t-BuOH at 110°C.

Catalytic Hydrogenation

Transfer Hydrogenation

HCOONH₄ (6 equiv) in t-BuOH at 110°C for 3 hours achieves partial reduction, though over-reduction risks require careful monitoring.

One-Pot Tandem Syntheses

Source and emphasize tandem coupling-cyclization sequences to streamline production.

Pd-Catalyzed Tandem Protocol

A representative one-pot synthesis from 3-bromo-2-formylindole:

-

Coupling : Pd₂(dba)₃/BINAP, pyridin-2-ylamide, Cs₂CO₃, toluene, 110°C, 8 hours.

-

Cyclization : HCOONH₄, t-BuOH, 110°C, 6 hours.

Solvent Effects

t-BuOH enhances both coupling and cyclization efficiency versus toluene, minimizing intermediate isolation.

Comparative Analysis of Methodologies

| Method | Catalyst System | Conditions | Yield | Purity |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd₂(dba)₃/BINAP | Toluene, 110°C, 8h | 72% | 95% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP | t-BuOH, 110°C, 6h | 65% | 92% |

| Acid-Mediated Cyclization | p-TSA | CH₃CN, reflux, 4h | 33% | 88% |

| Catalytic Hydrogenation | Pd/C | EtOH, H₂, 25°C, 12h | 85% | 98% |

Industrial Scalability Challenges

While lab-scale methods are robust, scaling poses hurdles:

-

Catalyst Cost : Pd₂(dba)₃ is prohibitively expensive for bulk production. Alternatives like Pd(OAc)₂ reduce costs but lower yields (≤50%).

-

Solvent Recovery : t-BuOH’s high boiling point (82°C) complicates distillation. Switchable solvents (e.g., 2-MeTHF) are under investigation.

Emerging Techniques

Photoredox Catalysis

Preliminary studies (unpublished) use Ir(ppy)₃ under blue LED light to activate C–H bonds, enabling direct pyridination of dihydroindole.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-pyridin-2-yl-2,3-dihydro-1H-indole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed amidation and cyclization, as demonstrated in pyrido[2,3-b]indole syntheses. Key steps include optimizing solvent systems (e.g., dichloromethane with NaOH) and controlling reaction temperatures to minimize side products . Purification via column chromatography and recrystallization (e.g., ethanol) ensures high purity (>99%) . Yield optimization may require adjusting stoichiometry of reagents like hydroxylamine hydrochloride or arylhydrazines .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Answer : Use a combination of:

- LC-MS : To confirm molecular ion peaks (e.g., m/z = 351 [M+H]⁺) and fragmentation patterns .

- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 1.8–8.0 ppm) and sp²/sp³ carbon signals to distinguish pyridine and indole moieties .

- X-ray crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding (e.g., N–H⋯O interactions) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature gradients : -20°C (long-term storage) vs. RT (short-term) to monitor decomposition via HPLC .

- Humidity : Assess hygroscopicity using dynamic vapor sorption (DVS) to prevent hydrate formation .

- Light sensitivity : UV-vis spectroscopy to detect photodegradation products under simulated sunlight .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound derivatives?

- Methodological Answer : Side reactions often arise from competing pathways, such as:

- Cyclization vs. fragmentation : In reactions with hydroxylamine, unexpected cyanoacetamide byproducts may form via imine intermediates (Fig. 2 in ).

- Oxidative coupling : Pd-catalyzed systems can yield dimeric structures if protecting groups (e.g., phenylsulfonyl) are labile . Mitigate this by optimizing catalyst loading (1–5 mol%) and inert atmosphere conditions .

Q. How do computational methods (e.g., DFT, molecular docking) support the design of this compound-based bioactive molecules?

- Methodological Answer :

- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and regioselectivity in electrophilic substitutions .

- Molecular docking : Screen against targets (e.g., kinase enzymes) using software like AutoDock Vina to prioritize derivatives for synthesis . Validate with SPR or ITC binding assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variability sources .

- Orthogonal validation : Use CRISPR-edited cell models or isothermal titration calorimetry (ITC) to confirm target engagement .

- Control experiments : Test for off-target effects using inactive enantiomers or structural analogs .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous systems?

- Answer :

- Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin-based formulations to enhance bioavailability .

- Prodrug design : Introduce phosphate or PEGylated groups to improve hydrophilicity .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.